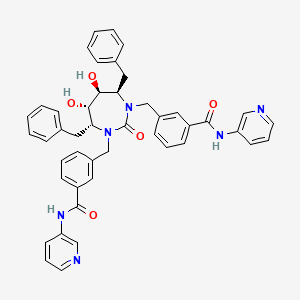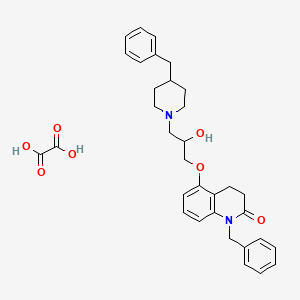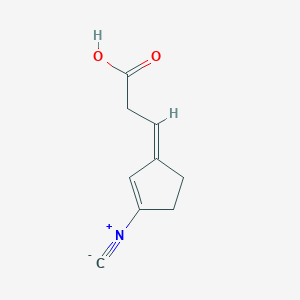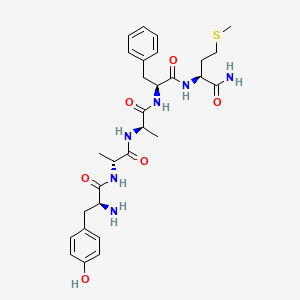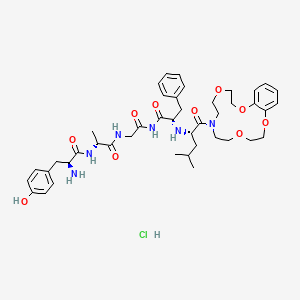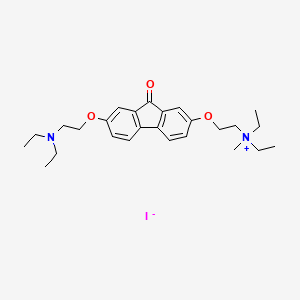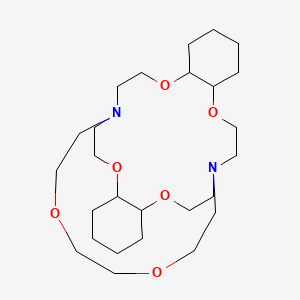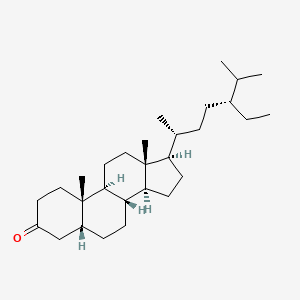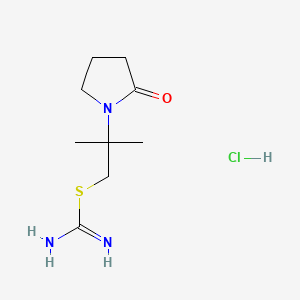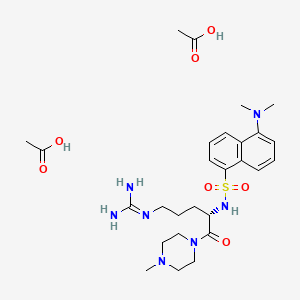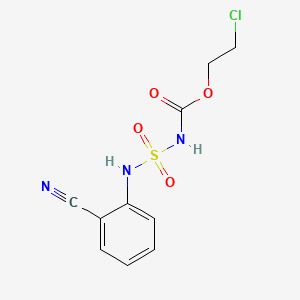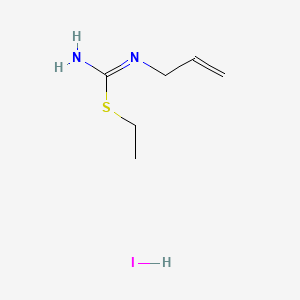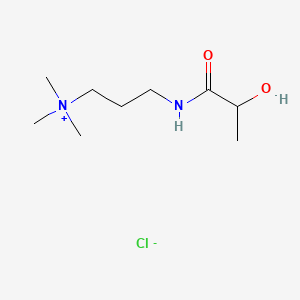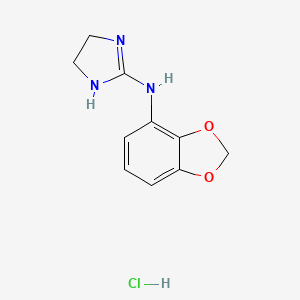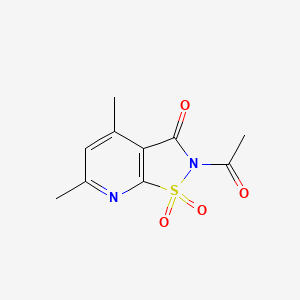
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazolopyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Thioamides and α,β-Unsaturated Ketones: This method involves the reaction of thioamides with α,β-unsaturated ketones under acidic or basic conditions to form the isothiazolopyridine ring.
Oxidative Cyclization: This approach uses oxidizing agents such as hydrogen peroxide or peracids to induce cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, isothiazolopyridines are studied for their unique electronic properties and potential as building blocks for complex molecules.
Biology
Biologically, these compounds may exhibit antimicrobial, antifungal, and anticancer activities, making them valuable in drug discovery and development.
Medicine
In medicine, derivatives of isothiazolopyridines are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry
Industrially, these compounds can be used in the development of advanced materials, such as polymers and coatings, due to their stability and functional versatility.
Mecanismo De Acción
The mechanism of action of isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific structure and functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
Isothiazolo(5,4-b)pyridin-3(2H)-one: A parent compound with similar core structure but different substituents.
Thiazolopyridines: Compounds with a thiazole ring fused to a pyridine ring, exhibiting similar biological activities.
Uniqueness
Isothiazolo(5,4-b)pyridin-3(2H)-one, 2-acetyl-4,6-dimethyl-, 1,1-dioxide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
108361-86-0 |
|---|---|
Fórmula molecular |
C10H10N2O4S |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
2-acetyl-4,6-dimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C10H10N2O4S/c1-5-4-6(2)11-9-8(5)10(14)12(7(3)13)17(9,15)16/h4H,1-3H3 |
Clave InChI |
YYZJEMSIPAASOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


